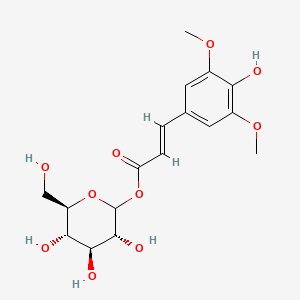
sinapoyl D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sinapoyl D-glucoside is a D-glucoside. It derives from a trans-sinapic acid.
Applications De Recherche Scientifique
Bioactivity and Health Benefits
Antioxidant Properties
Sinapoyl D-glucoside exhibits significant antioxidant activity. Studies have demonstrated that it can scavenge free radicals, contributing to its potential as a health-promoting substance. For instance, while sinapic acid shows higher radical scavenging activity compared to its glycosides, this compound still retains considerable antioxidant properties .
Anti-Cancer Activity
Research indicates that this compound may possess anti-proliferative effects against certain cancer cells. For example, studies have shown that sinapoyl glucose derivatives can inhibit the growth of cholangiocarcinoma cells, suggesting potential applications in cancer therapy . The compound's ability to modulate cellular pathways involved in cancer progression is an area of ongoing investigation.
Applications in Agriculture
Plant Defense Mechanisms
this compound plays a crucial role in plant defense against biotic stressors such as herbivores and pathogens. It accumulates in response to wounding or pest attacks, acting as a protective agent by contributing to the plant's overall resilience . This property makes it a candidate for developing natural pesticides or enhancing crop resistance through genetic engineering.
Molecular Docking Studies
Recent studies have utilized molecular docking techniques to evaluate the binding affinity of this compound against various biological targets. For instance, it has shown promising binding affinities to the spike glycoprotein of SARS-CoV-2, indicating potential antiviral properties . The estimated free energy of binding for this compound was around -7.99 kcal/mol, suggesting it may effectively inhibit viral entry into host cells.
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetics of this compound is essential for its potential therapeutic applications. Studies reveal that it has favorable absorption characteristics with low gastrointestinal absorption but does not penetrate the blood-brain barrier . The compound's pharmacokinetic profile indicates good solubility and moderate stability across different pH levels.
Table 1: Summary of Key Findings Related to this compound
Propriétés
Formule moléculaire |
C17H22O10 |
|---|---|
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H22O10/c1-24-9-5-8(6-10(25-2)13(9)20)3-4-12(19)27-17-16(23)15(22)14(21)11(7-18)26-17/h3-6,11,14-18,20-23H,7H2,1-2H3/b4-3+/t11-,14-,15+,16-,17?/m1/s1 |
Clé InChI |
XRKBRPFTFKKHEF-CNMVGKJOSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















